Ethyl 2-amino-5-bromooxazole-4-carboxylate

HDAC inhibition anticancer hydroxamic acid

Researchers requiring a C5-halogenated oxazole for Pd-catalyzed diversification face limited commercial options with documented purity. Ethyl 2-amino-5-bromooxazole-4-carboxylate (CAS 914347-40-3) solves this supply bottleneck. - 5-Br substituent enables Suzuki-Miyaura, Negishi, Stille, Heck, and Buchwald-Hartwig couplings-transformations impossible with the non-halogenated analog (CAS 177760-52-0). - Orthogonal reactivity: ethyl carboxylate and 2-amino groups remain intact during coupling, enabling sequential derivatization. - Validated in DGAT1 inhibitor SAR, telomestatin macrocycle synthesis, and mitotic checkpoint inhibitor patent space (EP 2977376 A1). - Available from stock with full COA and SDS documentation.

Molecular Formula C6H7BrN2O3
Molecular Weight 235.04 g/mol
CAS No. 914347-40-3
Cat. No. B1419325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-bromooxazole-4-carboxylate
CAS914347-40-3
Molecular FormulaC6H7BrN2O3
Molecular Weight235.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=N1)N)Br
InChIInChI=1S/C6H7BrN2O3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
InChIKeyQCEFXSNXPCHIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-Bromooxazole-4-Carboxylate (CAS 914347-40-3): A Dual-Functional Heterocyclic Building Block for Cross-Coupling and Derivatization


Ethyl 2-amino-5-bromooxazole-4-carboxylate (CAS 914347-40-3) is a trisubstituted oxazole derivative with the molecular formula C₆H₇BrN₂O₃ and molecular weight of 235.04 g/mol . The compound features three reactive handles: an ethyl carboxylate at the 4-position, a primary amino group at the 2-position, and critically, a bromine atom at the 5-position . The 5-bromo substituent is the defining structural feature that distinguishes this compound from non-halogenated analogs such as ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0), enabling an entirely distinct set of palladium-catalyzed cross-coupling transformations including Suzuki-Miyaura, Negishi, Stille, Heck, and Buchwald-Hartwig amination reactions [1].

C5 bromo handle Enables Pd-catalyzed cross-coupling (Suzuki, Negishi, Stille, Heck, Buchwald-Hartwig)
Orthogonal amino and ester Primary amine and ethyl ester remain intact during coupling, allowing sequential derivatization
Parallel library synthesis Suited for generating diverse C5-aryl oxazole libraries under parallel reaction conditions

Why Ethyl 2-Amino-5-Bromooxazole-4-Carboxylate Cannot Be Substituted with Non-Halogenated or Alternative Halogen Oxazole Analogs


Direct substitution with the non-brominated analog ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) fundamentally alters the accessible synthetic pathways: the latter has been employed in the synthesis of HDAC inhibitors and Akt inhibitors where the unsubstituted 5-position is retained in final products [1], whereas the 5-bromo analog is specifically selected for cross-coupling reactions requiring a C5 halogen handle [2]. Alternative halogen congeners (e.g., 5-chloro or 5-iodo analogs) are not commercially available at scale with comparable purity documentation . Furthermore, while ethyl 2-iodooxazole-4-carboxylate has been utilized in Negishi couplings for total synthesis applications such as enigmazole A [3], the bromo analog offers a distinct reactivity window—more stable than iodooxazoles under storage conditions yet sufficiently reactive for diverse palladium-catalyzed transformations [4].

Target 5-Bromo oxazole (CAS 914347-40-3)
C5-Br enables six Pd-catalyzed transformation classes; required for mitotic checkpoint inhibitor patent scaffolds and C5-aryl diversification
Substitute Non-halogenated analog (CAS 177760-52-0)
Lacks C5 halogen; cannot undergo Pd-catalyzed coupling. Documented for HDAC/Akt inhibitor routes where the unsubstituted 5-position is retained; derivatization limited to 2-amino group

Direct substitution alters accessible synthetic pathways and patent-protected chemical space. The bromo handle is essential for C5 cross-coupling strategies.

Quantitative Differentiation Evidence for Ethyl 2-Amino-5-Bromooxazole-4-Carboxylate Versus Closest Analogs


HDAC Inhibitor Synthesis: Non-Brominated Analog Delivers Sub-Micromolar IC₅₀ Potency; 5-Bromo Analog is the Precursor to Unexplored C5-Aryl Derivatives

The non-brominated analog ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) served as the starting material for a two-step synthesis of HDAC-inhibitory hydroxamic acids that achieved IC₅₀ values of 0.010–0.131 µM against HDAC enzymes, with compound 5f (IC₅₀ = 0.010 µM) exceeding the potency of the reference inhibitor SAHA (IC₅₀ = 0.025 µM) [1]. In contrast, ethyl 2-amino-5-bromooxazole-4-carboxylate (CAS 914347-40-3) contains a bromine at the 5-position that precludes its direct use in this specific HDAC inhibitor series—the 5-bromo substituent would occupy the HDAC active site tunnel region critical for binding—but enables an alternative route to C5-aryl analogs via Suzuki-Miyaura coupling that remain unexplored for HDAC activity [2].

HDAC inhibitor route comparison
Class-level
Comparator derivative 5f: IC₅₀ 0.010 µM vs SAHA 0.025 µM. Target compound: no direct data; precursor for unexplored C5-aryl analogs
Derivatization strategy determines end use; 5-Br analog unsuitable for validated HDAC route
Class-level inference; data gap for target-derived analogs
HDAC inhibition anticancer hydroxamic acid oxazole SAR

Akt Kinase Inhibitor Synthesis: Non-Brominated Analog is Documented Intermediate; 5-Bromo Analog is Required for Mitotic Checkpoint Inhibitor Patent Compounds

Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) is documented as an intermediate used in the preparation of inhibitors of Akt activity for cancer and arthritis treatment [1]. Meanwhile, European Patent EP 2977376 A1 describes amino-substituted isoxazole compounds that inhibit the mitotic checkpoint (spindle assembly checkpoint), with synthetic schemes that incorporate 5-bromooxazole intermediates [2]. The patent specifically claims compounds containing 5-bromooxazole motifs as essential for binding to mitotic checkpoint targets; substituting with a 5-H analog would eliminate the halogen-dependent binding interactions or the cross-coupling handle required for aryl group installation.

Kinase inhibitor intermediate
Reported
Mitotic checkpoint inhibitor patent (EP 2977376 A1) vs Akt inhibitor intermediate (non-brominated)
5-Br directs access to mitotic checkpoint chemical space
Qualitative differentiation based on patent and literature
Akt inhibition cancer kinase inhibitor mitotic checkpoint

Suzuki-Miyaura Cross-Coupling Reactivity: 5-Bromooxazole Enables Parallel Library Synthesis; Non-Halogenated Analogs Are Inert to Pd-Catalyzed Coupling

Bromooxazole building blocks, including 5-bromooxazole derivatives structurally analogous to ethyl 2-amino-5-bromooxazole-4-carboxylate, were demonstrated to undergo Suzuki-Miyaura cross-coupling with diverse arylboronic acids under parallel synthesis conditions [1]. The method was optimized for regiocontrolled synthesis of 2-, 4-, and 5-bromooxazoles on multigram scale via direct lithiation followed by electrophilic bromination, yielding exclusively the target isomers [2]. In contrast, the non-halogenated analog ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) lacks the C5 halogen handle and therefore cannot participate in palladium-catalyzed cross-coupling reactions at that position .

Suzuki coupling reactivity
Class-level
Cross-coupling competent (Br) vs inert (H)
Only brominated analog enables C5 C–C bond formation
Binary differentiation; parallel synthesis demonstrated
Suzuki-Miyaura coupling palladium catalysis parallel synthesis library generation

Multipurpose Building Block Versatility: 5-Bromooxazole Scaffold Enables Six Distinct Pd-Catalyzed Transformation Classes

Diversely substituted bromooxazoles are reported as multipurpose building blocks for at least six distinct palladium-catalyzed transformations: Negishi reactions, Suzuki-Miyaura couplings, Stille couplings, sp³-sp² cross-couplings, Heck reactions with alkenes and alkynes, and Buchwald-Hartwig aminations [1]. This breadth of reactivity is a class-level property of bromooxazoles and directly applicable to ethyl 2-amino-5-bromooxazole-4-carboxylate. In contrast, non-halogenated oxazoles such as ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) are limited to reactions at the 2-amino group (e.g., amide formation, condensation to imines) and cannot undergo C5 C-C or C-N bond-forming transformations .

Synthetic versatility
Class-level
6 Pd-catalyzed transformation classes (C5) vs 0 for non-halogenated
6× expansion of C5 derivatization routes
Class-level precedent for bromooxazoles
palladium catalysis Negishi coupling Stille coupling Buchwald-Hartwig amination

DGAT1 Inhibitor Scaffold: 2-Aminooxazole Core is Essential; 5-Bromo Substituent Provides Functionalization Handle for Potency Optimization

A 2013 study identified 2-aminooxazole amides as DGAT1 inhibitors via a scaffold hopping strategy, with diversely substituted bromooxazoles reported as multipurpose building blocks for various transformations [1]. While specific IC₅₀ data for ethyl 2-amino-5-bromooxazole-4-carboxylate-derived compounds are not reported in the primary literature, the scaffold has been validated as a DGAT1 inhibitor pharmacophore. The 5-bromo substituent serves as a functional handle for introducing aryl or alkyl groups that may modulate potency, metabolic stability, and physicochemical properties [2].

DGAT1 scaffold derivatization
Context-dependent
C5 SAR exploration enabled via cross-coupling vs only C2 amide modifications
Additional vector for potency/ADME optimization
Supporting evidence; scaffold validated, no target-specific IC₅₀ for derived compounds
DGAT1 inhibition metabolic disease scaffold hopping SAR

Validated Research and Industrial Applications for Ethyl 2-Amino-5-Bromooxazole-4-Carboxylate


Parallel Synthesis of C5-Aryl Oxazole Libraries via Suzuki-Miyaura Cross-Coupling

Based on demonstrated Suzuki-Miyaura reactivity of 5-bromooxazole building blocks under parallel synthesis conditions [1], ethyl 2-amino-5-bromooxazole-4-carboxylate is suited for generating diverse C5-aryl oxazole libraries. The ethyl carboxylate and 2-amino groups remain intact during coupling, enabling subsequent orthogonal derivatization. This application leverages the quantitative differentiation that only brominated analogs can undergo C5 cross-coupling, while non-halogenated analogs cannot participate in such transformations [2].

Synthesis of Mitotic Checkpoint Inhibitor Candidates

European Patent EP 2977376 A1 describes amino-substituted isoxazole compounds that inhibit the mitotic checkpoint, with synthetic routes incorporating 5-bromooxazole intermediates [3]. Ethyl 2-amino-5-bromooxazole-4-carboxylate can serve as a key building block for preparing compounds within this patent-protected chemical space, where the 5-bromo substituent is essential for installing the required aryl or heteroaryl moieties via cross-coupling.

C5-Diversified DGAT1 Inhibitor Optimization

The 2-aminooxazole scaffold has been validated as a DGAT1 inhibitor pharmacophore [4]. Ethyl 2-amino-5-bromooxazole-4-carboxylate enables SAR exploration at the C5 position via Pd-catalyzed cross-coupling (Negishi, Suzuki-Miyaura, Stille, or Heck reactions) to introduce substituents that may enhance potency, selectivity, or ADME properties. This represents a strategic advantage over the non-halogenated analog, which restricts derivatization to the 2-amino position only [5].

Synthesis of Telomestatin Analogs and Heptaoxazole Macrocycles

5-Bromooxazole moieties have been employed in the synthesis of heptaoxazole macrocyclic analogs of telomestatin, a telomerase inhibitor. The bromooxazole intermediate undergoes Suzuki-Miyaura coupling with aryl boronic acids under mild conditions to yield telomestatin derivatives in moderate yields [6]. Ethyl 2-amino-5-bromooxazole-4-carboxylate, as a 5-bromooxazole derivative, can be incorporated into similar macrocyclic architectures, with the 2-amino and 4-carboxylate groups providing additional functionalization points for structural diversification [7].

Application
Selection Property
Validation Focus
C5-Aryl oxazole library synthesis
Bromine handle for Suzuki-Miyaura coupling
Cross-coupling efficiency and scope
Mitotic checkpoint inhibitor synthesis
5-Bromo intermediate for aryl installation
Patent scope alignment
DGAT1 inhibitor SAR exploration
C5 derivatization handle
DGAT1 enzyme inhibition assays
Telomestatin analog macrocyclization
Bromooxazole for Pd-catalyzed coupling
Coupling yields and macrocycle formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-5-bromooxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.